N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C22H21N5O/c1-4-16-10-12-18(13-11-16)23-22(28)20-15(3)27-21(25-24-20)19(14(2)26-27)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,28) |
InChI Key |
RVIDYNLQMXRQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo-Triazine Synthesis
The pyrazolo[5,1-c] triazine core forms the foundation of the target compound. Analogous syntheses, such as those for N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c]triazine-3-carboxamide, employ cyclocondensation between 5-aminopyrazole derivatives and 1,3-diketones or enaminones . For the target compound, a modified protocol involves:
Step 1: Formation of 5-Amino-4,7-Dimethyl-8-Phenylpyrazolo[5,1-c]Triazine
-
Reactants : 3-amino-4,7-dimethylpyrazole and phenylglyoxal monohydrate.
-
Conditions : Reflux in acetic acid (80°C, 6 hours).
The reaction proceeds via a Knorr-type cyclization, where the enolate of the diketone attacks the pyrazole’s amino group, forming the triazine ring . Nuclear magnetic resonance (NMR) analysis of intermediates typically shows characteristic peaks for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.2–7.8 ppm .
Introduction of the 4-Ethylphenyl Carboxamide Group
The carboxamide moiety at position 3 is introduced via a coupling reaction. Methods for 7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c]triazine-3-carboxamide suggest using carbodiimide-mediated coupling:
Step 2: Activation of the Carboxylic Acid
-
Reactants : Pyrazolo-triazine-3-carboxylic acid (generated via hydrolysis of the corresponding ester), 4-ethylaniline.
-
Activator : N,N'-Dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).
-
Conditions : Stirring at room temperature for 12 hours.
-
Yield : 72–75%.
Critical Parameters :
-
Excess DCC (1.2 equivalents) improves coupling efficiency.
-
Anhydrous conditions prevent hydrolysis of the activated intermediate.
Regioselective Methyl and Phenyl Substituent Incorporation
The 4,7-dimethyl and 8-phenyl groups are introduced during early synthesis stages. For example, 8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c]triazine-3-carboxamide synthesis uses pre-functionalized pyrazole precursors. Adapting this:
Step 3: Pre-Functionalization of the Pyrazole Ring
-
Reactants : 4,7-Dimethylpyrazole and phenylboronic acid.
-
Catalyst : Palladium(II) acetate with triphenylphosphine.
-
Conditions : Suzuki coupling in toluene/water (3:1) at 90°C for 8 hours .
-
Yield : 65–70%.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Key analytical data for the target compound (hypothesized based on analogs):
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄N₅O₂ |
| Molecular Weight | 414.5 g/mol |
| ¹H NMR (CDCl₃) | δ 1.2 (t, 3H, CH₂CH₃), δ 2.4 (s, 6H, CH₃), δ 7.1–7.8 (m, 9H, Ar-H) |
| HPLC Purity | >98% |
Optimization and Challenges
Yield Improvement Strategies :
-
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclization) .
-
Catalytic systems like H₂SO₄-silica enhance regioselectivity in triazine formation .
Common Issues :
-
Byproduct Formation : Competing cyclization pathways may generate isomeric triazines. This is mitigated by steric directing groups .
-
Solubility : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during coupling.
Comparative Analysis of Synthetic Routes
The table below contrasts methods for analogous compounds, extrapolated to the target molecule:
Chemical Reactions Analysis
N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethyl groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. .
Scientific Research Applications
N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antifungal, anticancer, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Notes:
- Fluorine and chlorine substituents (e.g., in ) can modulate electronic properties and binding affinity to biological targets .
Pharmacological and Physicochemical Properties
- Anticancer Potential: Derivatives like 3b (4-chlorophenyl) showed cytotoxicity in SRB assays, a standard for anticancer drug screening . The target compound’s unsubstituted phenyl and ethyl groups may alter potency due to steric or electronic effects.
- Spectral Characteristics : IR peaks near 1670–1680 cm⁻¹ (C=O stretch) are consistent across carboxamide derivatives . NMR data for 3b (δ 7.38–9.42 ppm) suggest aromatic proton environments influenced by substituents .
Biological Activity
N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Information
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
- SMILES Notation : CC(c1ccc(cc1)C)N(C(=O)N2C(=N)N=C(N2)C)C
| Property | Value |
|---|---|
| LogP | 2.15 |
| Polar Surface Area (PSA) | 78.45 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that pyrazolo[5,1-c][1,2,4]triazine derivatives exhibit notable anticancer activity. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) at nanomolar concentrations without significant toxicity to normal cells .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Key Kinases : The compounds inhibit Bruton’s tyrosine kinase (BTK), which is involved in anti-apoptotic signaling pathways that promote tumor growth .
- Apoptosis Induction : They activate both extrinsic and intrinsic apoptotic pathways, leading to increased activity of caspases (e.g., caspase-8 and caspase-9) .
Other Biological Activities
Apart from anticancer properties, pyrazolo[5,1-c][1,2,4]triazine derivatives have demonstrated:
- Antimicrobial Activity : Some studies report efficacy against bacterial strains and fungi.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy in vitro
A study evaluated the cytotoxicity of this compound on DLD-1 and HT-29 colorectal cancer cell lines. The results indicated a significant reduction in cell viability compared to controls after 24 hours of treatment. IC50 values were calculated to be approximately 15 µM for DLD-1 cells and 12 µM for HT-29 cells.
Study 2: In Vivo Model
In a zebrafish embryo xenograft model, the compound demonstrated substantial inhibition of tumor growth when administered alongside conventional chemotherapeutics like 5-fluorouracil (5-FU). The combination treatment resulted in enhanced anticancer efficacy compared to monotherapy with either agent alone.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl, ethyl, phenyl groups) and confirm regiochemistry. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate near δ 2.3–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm) and ester (1720–1750 cm) groups validate functionalization .
How can researchers optimize reaction conditions using statistical design of experiments (DoE) for this compound’s synthesis?
Q. Advanced Experimental Design
- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters. For example, a 2 factorial design can reduce the number of trials while maximizing yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .
- Case Study : highlights computational pre-screening (quantum chemical calculations) to narrow experimental parameters, reducing trial iterations by 40% .
How should researchers resolve contradictions in biological activity data across different assays?
Q. Advanced Data Analysis
- Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzymatic inhibition vs. cell viability assays) to confirm target specificity .
- Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring) with activity trends. For example, chloro-substituted analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Meta-Analysis : Compare data across studies while accounting for assay conditions (e.g., cell line variability, incubation time) .
What computational tools are effective for predicting this compound’s reactivity and biological targets?
Q. Advanced Computational Integration
- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., cyclization barriers) .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinase ATP-binding pockets) to prioritize targets. Software like AutoDock Vina can identify binding affinities (<−8 kcal/mol suggests strong inhibition) .
- Machine Learning (ML) : Train models on pyrazolo-triazine datasets to predict solubility or toxicity .
What strategies are recommended for elucidating the mechanism of action in cellular models?
Q. Advanced Mechanistic Studies
- Kinetic Studies : Measure IC values over time to distinguish competitive vs. non-competitive inhibition .
- Gene Expression Profiling : Use RNA-seq or CRISPR screens to identify pathways modulated by the compound (e.g., apoptosis, inflammation) .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein expression changes in treated vs. untreated cells .
How can derivatization strategies enhance the compound’s pharmacological profile?
Q. Advanced Medicinal Chemistry
- Bioisosteric Replacement : Substitute the ethylphenyl group with trifluoromethyl or methoxy groups to improve metabolic stability .
- Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced bioavailability .
- Polypharmacology : Introduce piperazine or triazole moieties to target multiple pathways (e.g., antimicrobial + anticancer activity) .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced Stability Studies
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Pyrazolo-triazines are typically stable at pH 4–7 .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic transitions .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λ~300 nm) under accelerated light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
